molecular formula C20H22O3 B1677897 Nafenopin CAS No. 3771-19-5

Nafenopin

Cat. No.: B1677897
CAS No.: 3771-19-5
M. Wt: 310.4 g/mol
InChI Key: XJGBDJOMWKAZJS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nafenopin primarily targets the Peroxisome Proliferator-Activated Receptor α (PPARα) . PPARα is a member of the nuclear receptor superfamily and mediates the activity of peroxisome proliferators .

Mode of Action

This compound, as a peroxisome proliferator, causes an increase in the number and size of peroxisomes in the liver, kidney, and heart tissue of susceptible species . It interacts with PPARα, leading to changes in gene expression . This interaction results in peroxisome proliferation and other changes in cellular metabolism .

Biochemical Pathways

This compound affects the pathways related to lipid metabolism and energy homeostasis . It induces the expression of PPARα target genes involved in these pathways . Additionally, it has been found to activate mitogen-activated protein (MAP) kinases, which play a role in cell proliferation and apoptosis .

Pharmacokinetics

After administration, this compound undergoes hepatic uptake and is transported from the liver into the bile . The primary hepatic uptake and transport into bile are reduced after this compound treatment . The biliary transport maximum for DBSP, a marker used in pharmacokinetic studies, is also decreased .

Result of Action

The action of this compound leads to a decrease in the level of triglycerides in plasma due to a decreased synthesis of triglycerides in the liver . It also induces peroxisome proliferation and hepatocarcinogenesis . Furthermore, this compound has been found to inhibit connexin-mediated gap junctional communication .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, species differences in the levels of PPARα in the liver may affect the response to peroxisome proliferators . Humans have considerably lower levels of PPARα in the liver than rodents, which may explain the species differences in the carcinogenic response to peroxisome proliferators .

Biochemical Analysis

Biochemical Properties

Nafenopin plays a significant role in biochemical reactions, particularly in the liver. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates gene expression involved in lipid metabolism . This compound binds to PPARα, leading to the activation of genes responsible for fatty acid oxidation and peroxisome proliferation . Additionally, this compound is known to cause protein kinase C-mediated serine phosphorylation of connexin 32 protein in rat hepatocytes, affecting gap junctional communication .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In hepatocytes, it induces peroxisome proliferation and enhances fatty acid oxidation . This compound also influences cell signaling pathways, such as the PPARα pathway, leading to changes in gene expression related to lipid metabolism . Furthermore, this compound has been shown to inhibit connexin-mediated gap junctional intercellular communication in hepatocytes, which may contribute to its hepatocarcinogenic effects . The compound also affects the balance between mitosis and apoptosis, promoting clonal outgrowth of primary rat hepatocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PPARα, which leads to the activation of target genes involved in lipid metabolism and peroxisome proliferation . This activation results in increased fatty acid oxidation and reduced triglyceride synthesis in the liver . This compound also causes serine phosphorylation of connexin 32 protein via protein kinase C, leading to the inhibition of gap junctional communication in hepatocytes . Additionally, this compound is metabolized to acyl-CoA thioesters, which can form covalent adducts with liver proteins, potentially contributing to its hepatocarcinogenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound causes a time- and concentration-dependent inhibition of dye coupling in hepatocytes, with a half-maximum inhibitory effect occurring at approximately 50 μM . The inhibitory effect is reversible, with significant recovery of communication observed three hours after removal of the compound . Long-term administration of this compound in rats and mice leads to sustained peroxisome proliferation and hepatocarcinogenesis . Humans and guinea pigs appear to be non-responsive to the liver growth effects of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound induces peroxisome proliferation and enhances fatty acid oxidation without causing significant toxicity . At higher doses, this compound can lead to hepatocarcinogenesis and other adverse effects . The threshold effects observed in these studies suggest that this compound’s hepatocarcinogenic potential is dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized to acyl-CoA thioesters by acyl-CoA synthetase enzymes . These thioesters can undergo transacylation reactions with biological nucleophiles, leading to covalent binding to liver proteins . This covalent binding may contribute to the hepatocarcinogenic effects of this compound . Additionally, this compound activates PPARα, leading to increased expression of genes involved in fatty acid oxidation and peroxisome proliferation .

Transport and Distribution

This compound is transported and distributed within cells and tissues, primarily in the liver. It affects the hepatic transport of organic anions, such as sulfobromophthalein and indocyanine green, by reducing their biliary excretion . This suggests that this compound may interfere with the transport mechanisms of these anions . The compound is also known to induce an increase in liver mass, although the extra liver mass is hypo- or nonfunctional with respect to hepatic transport of organic anions .

Subcellular Localization

This compound’s subcellular localization is primarily within the liver cells, where it induces peroxisome proliferation . The compound’s activity is directed towards the peroxisomes, where it activates PPARα and enhances fatty acid oxidation . Additionally, this compound causes serine phosphorylation of connexin 32 protein in the hepatocyte plasma membrane, affecting gap junctional communication . The subcellular localization of this compound is crucial for its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nafenopin can be synthesized through a multi-step process involving the reaction of 1,2,3,4-tetrahydronaphthalene with phenol, followed by esterification and subsequent hydrolysis to yield the final product . The reaction conditions typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

Properties

IUPAC Name

2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-20(2,19(21)22)23-16-12-10-15(11-13-16)18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-13,18H,5,7,9H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGBDJOMWKAZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CCCC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Record name NAFENOPIN
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DSSTOX Substance ID

DTXSID8020911
Record name Nafenopin
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Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals. (NTP, 1992)
Record name NAFENOPIN
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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CAS No.

3771-19-5
Record name NAFENOPIN
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Record name Nafenopin
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Record name Nafenopin [USAN:INN:BAN]
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Record name Nafenopin
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Record name NAFENOPIN
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Melting Point

243 to 244 °F (NTP, 1992)
Record name NAFENOPIN
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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